N-(2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and oxadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include nitrating agents, acylating agents, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The functional groups on the pyrazole and oxadiazole rings can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the pyrazole or oxadiazole rings .
Scientific Research Applications
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETATE: Shares the pyrazole ring but lacks the oxadiazole ring and additional functional groups.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Contains a pyrazole ring with different substituents and functional groups.
Uniqueness
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE is unique due to its combination of a pyrazole ring and an oxadiazole ring, along with its specific functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C19H21N7O5 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-[2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H21N7O5/c1-11-5-4-6-14(9-11)17-22-19(31-24-17)18(28)21-8-7-20-15(27)10-25-13(3)16(26(29)30)12(2)23-25/h4-6,9H,7-8,10H2,1-3H3,(H,20,27)(H,21,28) |
InChI Key |
JFXAXIKAEDXRAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCCNC(=O)CN3C(=C(C(=N3)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.